Cas no 1706458-96-9 (2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride)
2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride
- 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine HCl
- AK161108
- OR302546
- AX8294077
-
- Inchi: 1S/C8H14N4O2S2.ClH/c1-16(13,14)12-4-2-11(3-5-12)8-10-7(9)6-15-8;/h6H,2-5,9H2,1H3;1H
- InChI Key: LLDRXYFZFMGVRE-UHFFFAOYSA-N
- SMILES: Cl.S(C)(N1CCN(C2=NC(=CS2)N)CC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 334
- Topological Polar Surface Area: 116
2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139003127-1g |
2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride |
1706458-96-9 | 95% | 1g |
$686.80 | 2022-04-02 |
2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride
2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride: A Comprehensive Overview
The compound 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride, with the CAS number 1706458-96-9, is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and potential therapeutic applications. Recent studies have highlighted its role in modulating various biological pathways, making it a promising candidate for drug development.
The molecular structure of 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride comprises a thiazole ring, a piperazine moiety, and a methylsulfonyl group. These structural elements contribute to its pharmacokinetic properties, including bioavailability and metabolic stability. The thiazole ring, in particular, is known for its ability to enhance drug-receptor interactions, which is a critical factor in drug design.
Recent research has focused on the biological activity of this compound, particularly its potential as a kinase inhibitor. Kinases are enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Studies have demonstrated that 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride exhibits potent inhibitory activity against specific kinase targets, suggesting its potential as a therapeutic agent.
In addition to its kinase inhibitory properties, this compound has also been investigated for its anti-inflammatory effects. Preclinical studies have shown that it can suppress pro-inflammatory cytokine production and reduce oxidative stress, which are key mechanisms in chronic inflammatory diseases such as arthritis and cardiovascular disorders. These findings underscore the versatility of this compound in addressing multiple disease pathways.
The synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride involves a multi-step process that combines organic synthesis techniques with advanced purification methods. Researchers have optimized the synthetic route to enhance yield and purity, ensuring that the compound meets the stringent requirements of preclinical and clinical testing.
From an analytical standpoint, this compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry. These analyses have confirmed its molecular structure and provided insights into its conformational flexibility, which is crucial for understanding its binding interactions with biological targets.
In terms of pharmacokinetics, studies have shown that 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride exhibits favorable absorption profiles and moderate clearance rates. These properties are advantageous for drug delivery, as they ensure sustained plasma levels of the compound while minimizing toxicity risks.
The safety profile of this compound has also been evaluated in preclinical models. Results indicate that it demonstrates low toxicity at therapeutic doses, with no significant adverse effects observed in acute or chronic toxicity studies. This favorable safety profile further supports its potential as a therapeutic agent.
In conclusion, 2-(4-(Methylsulfonyl)piperazin-1-yL)thiazol–4–amine hydrochloride, CAS number 1706458–96–9, represents a promising chemical entity with diverse biological activities and therapeutic potential. Its unique structural features, combined with favorable pharmacokinetic properties, make it an attractive candidate for further development in the field of medicinal chemistry.
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